molecular formula C21H19N5O2 B6417034 6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 608103-97-5

6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B6417034
CAS No.: 608103-97-5
M. Wt: 373.4 g/mol
InChI Key: STUSDNISOSHHKS-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule characterized by a fused ring system ([8.4.0.03,8]) containing nitrogen and oxygen atoms. Key structural features include:

  • Imino group (NH) at position 6, which may participate in hydrogen bonding.
  • N-methyl substituent on the central triaza ring.
  • 4-Methylphenylmethyl (p-tolylmethyl) group at position 7, contributing to lipophilicity.

Properties

IUPAC Name

6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-6-8-14(9-7-13)12-26-18(22)15(20(27)23-2)11-16-19(26)24-17-5-3-4-10-25(17)21(16)28/h3-11,22H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUSDNISOSHHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals. These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Various substitution reactions can occur, particularly at the imino and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tricyclic derivatives, while reduction could lead to simpler amine derivatives.

Scientific Research Applications

6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Core Ring Systems: The target compound’s [8.4.0.03,8] tricyclic system provides greater rigidity and a larger conjugated π-system compared to the [7.4.0.03,7] system in the benzyl analog . This may influence binding affinity in biological systems.

The 2,4-dimethoxyphenyl group in the benzyl analog introduces electron-donating methoxy groups, which could modulate electronic properties and solubility .

Functional Group Diversity: The imino group in the target compound contrasts with the spiro-linked oxa/aza rings in ’s compounds, suggesting divergent reactivity and intermolecular interactions .

Target Compound and Analogs:

  • Synthesis: Likely involves multi-step condensation reactions, similar to ’s protocols, such as reacting cyclic ketones with benzylidene amines or phenol derivatives .
  • Characterization: Spectroscopy: IR and UV-Vis spectra (e.g., for imino and carboxamide groups) . Elemental Analysis: Confirmation of molecular formula . Crystallography: Use of programs like SHELXL () or WinGX () for structural elucidation.

Contrast with Other Compounds:

  • The benzothiazole-containing spiro compounds in require specialized intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione, highlighting differences in synthetic pathways .

Biological Activity

6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's molecular formula is C28H25N5O2C_{28}H_{25}N_5O_2, with a molecular weight of 463.5 g/mol. The IUPAC name provides insight into its structural complexity and functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C28H25N5O2
Molecular Weight 463.5 g/mol
IUPAC Name 6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit nucleoside kinase and thymidylate synthetase activities, leading to reduced nucleic acid synthesis in cancer cells .
  • Receptor Binding : It may bind to various receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.

Anticancer Properties

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated its ability to induce DNA fragmentation in leukemic cells, contributing to cancer cell death .
  • The compound's structural features enhance its potential as an anticancer agent by targeting multiple sites within the purine synthesis pathway.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. This is hypothesized to be due to its ability to modulate immune responses through receptor interaction.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the same structural class:

  • Study on Cytotoxicity : A study highlighted the cytotoxic effects of related triazatricyclo compounds on human tissue cultures, demonstrating their potential as therapeutic agents for cancer treatment .
  • Mechanistic Insights : Research has provided insights into how these compounds inhibit key metabolic pathways in cancer cells, emphasizing their role in reducing RNA and DNA synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving cyclization and functional group transformations. For example, the Sandmeyer reaction introduces halogen atoms into precursors, followed by cyclization under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) .
  • Optimization : Use continuous flow reactors to enhance scalability and reproducibility, paired with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Data : Typical yields range from 45–65% in lab-scale syntheses; industrial methods achieve >80% purity post-crystallization .

Q. How can the compound’s structure be confirmed, and what analytical techniques are critical?

  • Techniques :

  • NMR (¹H/¹³C, 2D-COSY) to resolve the triazatricyclic core and substituents.
  • HRMS (ESI-QTOF) for exact mass verification (e.g., observed [M+H]+ at m/z 351.4) .
  • X-ray crystallography for absolute configuration determination (if single crystals are obtainable) .
    • Challenges : Overlapping signals in NMR due to complex ring systems require advanced decoupling techniques .

Q. What preliminary assays are recommended to screen for biological activity?

  • Approach :

  • Enzyme inhibition assays (e.g., fluorescence-based kinase assays) at 10–100 µM concentrations.
  • Cytotoxicity screening (MTT assay) in cancer cell lines (IC50 determination) .
    • Findings : Analogous compounds show IC50 values of 2–20 µM against kinases like EGFR .

Advanced Research Questions

Q. How can contradictory data on reaction pathways (e.g., oxidation vs. reduction) be resolved?

  • Strategy :

  • Mechanistic studies : Use deuterium labeling or ¹⁸O tracing to track oxygen incorporation during oxidation (e.g., KMnO4 in acidic conditions) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways .
    • Case Study : Conflicting reports on imino group stability under acidic conditions resolved via in situ IR monitoring .

Q. What experimental designs are suitable for mapping structure-activity relationships (SAR) in derivatives?

  • Design :

  • Systematic substitution : Vary the 4-methylphenyl group (e.g., electron-withdrawing/-donating substituents) .
  • Pharmacophore modeling : Align derivatives using software like Schrodinger’s Phase to identify critical binding motifs .
    • Data Table :
DerivativeSubstituentIC50 (EGFR, µM)LogP
R = -CF₃4-CF₃Ph1.53.2
R = -OCH₃4-OCH₃Ph8.72.1

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Protocol :

  • Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1M17) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
    • Outcome : Predicted hydrogen bonding between the carboxamide group and kinase hinge region (e.g., Met793 in EGFR) .

Q. What advanced techniques elucidate real-time interaction dynamics with enzymes/receptors?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; measure kon/koff at 25°C .
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and ΔH/ΔS values .
    • Example : Analogous triazatricyclic compounds show KD = 120 nM for HSP90 .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar compounds?

  • Root Cause : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles.
  • Resolution :

  • Standardized protocols : Adopt NIH/NCATS guidelines for dose-response curves .
  • Orthogonal assays : Validate hits using SPR and cellular thermal shift assays (CETSA) .

Comparative Studies

Q. How does this compound differ structurally/functionally from imidazole or indole analogs?

  • Structural Analysis :

  • Triazatricyclic core vs. imidazole’s 5-membered ring: Enhanced rigidity and π-stacking potential .
  • Functional Groups : The 4-methylbenzyl group improves lipophilicity (LogP = 2.8) vs. indole derivatives (LogP = 1.5) .
    • Activity : 10-fold higher kinase selectivity compared to imidazole-based inhibitors .

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